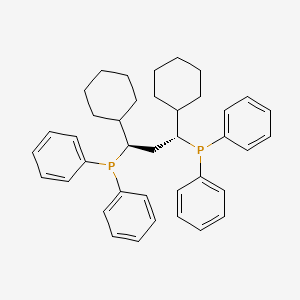
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane typically involves the reaction of 1,3-dicyclohexylpropane with diphenylphosphine under specific conditions. The process can be summarized as follows:
Starting Materials: 1,3-Dicyclohexylpropane and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,3-dicyclohexylpropane.
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane undergoes various chemical reactions, including:
Coordination with Transition Metals: Forms stable complexes with metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often occur in the presence of a suitable metal precursor and solvent.
Major Products Formed
Metal Complexes: The primary products are metal-phosphine complexes, which are crucial intermediates in catalytic cycles.
Phosphine Oxides: Formed during oxidation reactions.
Aplicaciones Científicas De Investigación
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane has numerous applications in scientific research:
Asymmetric Catalysis: Widely used in enantioselective hydrogenation and hydroformylation reactions.
Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biological Studies: Investigated for its potential in drug development and enzyme mimetics.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand modulates the reactivity and selectivity of the metal.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in enantioselective reactions.
DIPAMP: A chiral diphosphine ligand known for its use in asymmetric hydrogenation.
Uniqueness
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is unique due to its specific chiral configuration and the steric environment provided by the cyclohexyl groups. This distinct structure allows for high enantioselectivity and stability in catalytic processes, making it a preferred choice in many asymmetric syntheses.
Propiedades
Fórmula molecular |
C39H46P2 |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
[(1R,3R)-1,3-dicyclohexyl-3-diphenylphosphanylpropyl]-diphenylphosphane |
InChI |
InChI=1S/C39H46P2/c1-7-19-32(20-8-1)38(40(34-23-11-3-12-24-34)35-25-13-4-14-26-35)31-39(33-21-9-2-10-22-33)41(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h3-6,11-18,23-30,32-33,38-39H,1-2,7-10,19-22,31H2/t38-,39-/m1/s1 |
Clave InChI |
OHHRETAQTBGNTI-LJEWAXOPSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C[C@H](C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1CCC(CC1)C(CC(C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
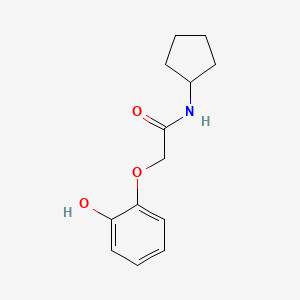
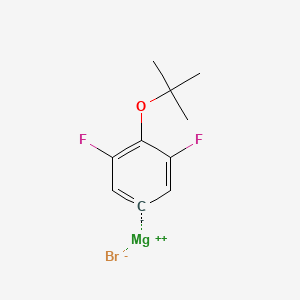
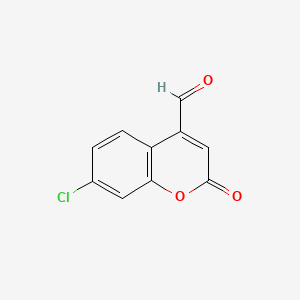
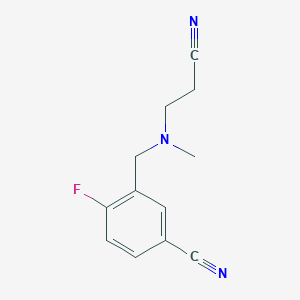
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)


![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)

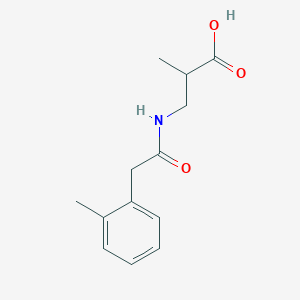
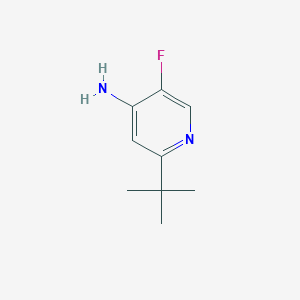
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
